molecular formula C14H14N2O2 B171501 N-(2-aminophenyl)-4-methoxybenzamide CAS No. 103517-57-3

N-(2-aminophenyl)-4-methoxybenzamide

Cat. No.: B171501
CAS No.: 103517-57-3
M. Wt: 242.27 g/mol
InChI Key: BDYVCYUXCNZYRW-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-Aminophenyl)-4-methoxybenzamide, also known by its CAS number 103517-57-3, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amine group, a methoxy group, and a benzamide framework. Its molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of approximately 272.30 g/mol. The presence of functional groups such as the methoxy group enhances its solubility and reactivity, contributing to its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it can induce the expression of endogenous antimicrobial peptides (AMPs), which play a crucial role in the host's immune response against infections. In particular:

  • Synergistic Effects : The compound demonstrated synergistic effects when combined with vitamin D in inducing LL-37 expression in colon epithelial cells, enhancing antimicrobial activity against pathogens such as E. coli and Shigella .
  • Clinical Applications : In a rabbit model of shigellosis, treatment with this compound significantly reduced bacterial load and improved clinical symptoms, showcasing its potential as an adjunct therapy to conventional antibiotics .

Antiviral Activity

This compound has been evaluated for its antiviral effects against several viruses:

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed against various cancer cell lines:

  • MCF-7 Cell Line : The compound exhibited selective antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value in the low micromolar range (approximately 3.1 µM) .
  • Mechanism of Action : The observed antiproliferative activity is believed to be linked to the compound's ability to induce oxidative stress in cancer cells while maintaining low toxicity levels .

Summary of Biological Activities

Activity Target/Effect IC50 (µM) Notes
AntimicrobialE. coli, ShigellaNot specifiedInduces AMPs; synergistic with vitamin D
AntiviralHBV, HIVNot specifiedRelated derivatives show broad-spectrum antiviral effects
AntiproliferativeMCF-7 (breast cancer)3.1Selective activity; induces oxidative stress

Case Studies and Research Findings

  • Induction of AMPs : A study demonstrated that oral administration of this compound in infected rabbits led to significant reductions in bacterial counts and improved clinical outcomes .
  • Antiproliferative Screening : Compounds structurally related to this compound were screened for their antiproliferative effects against various cancer cell lines, revealing significant activity particularly against MCF-7 cells .
  • Mechanistic Insights : Research suggests that the mechanism behind its biological activities may involve modulation of oxidative stress pathways and enhancement of immune responses through AMP induction .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(2-aminophenyl)-4-methoxybenzamide. Its derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Structure-Activity Relationship (SAR)

A study investigated a series of N-benzylacetamides, including derivatives of this compound, revealing their activity against leukemia cell lines. Notably, the compound exhibited varying levels of potency based on structural modifications:

CompoundIC50 (µM)Target Cell Line
This compound18.8HCT116 (Colon)
This compound29.3MCF7 (Breast)
4e (Analog)0.94NB4 (Leukemia)
4e (Analog)1.62HL60 (Leukemia)

These findings suggest that the presence of specific functional groups can enhance the anticancer activity of the compound, making it a candidate for further development in cancer therapeutics .

Antimicrobial Applications

This compound has also been studied for its antimicrobial properties. A notable investigation involved its use as an inducer of endogenous antimicrobial peptides, which are crucial for host defense mechanisms.

Case Study: Efficacy in Shigellosis

In a rabbit model of shigellosis, oral administration of this compound resulted in significant reductions in bacterial load:

Treatment DoseBacterial Load ReductionClinical Recovery
0.5 mg twice daily for 2 days~5 log unitsAll recovered clinically
1 mg once daily for 2 days~5 log unitsAll recovered clinically
2 mg single doseReduced bacterial countClinical recovery in 3 out of 5

This study indicates that this compound may serve as a potential therapeutic agent for treating bacterial infections by enhancing host immune responses .

Properties

CAS No.

103517-57-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2-aminophenyl)-4-methoxybenzamide

InChI

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17)

InChI Key

BDYVCYUXCNZYRW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a procedure similar to Example 1C except starting with N-(4-methoxybenzoyl)-2-nitroaniline in ethyl acetate, the title compound was obtained as a white solid (99%); MS(FD): 242.
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